molecular formula C17H16N4O4 B2525296 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1325750-62-6

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2525296
CAS No.: 1325750-62-6
M. Wt: 340.339
InChI Key: HSOYPUJSNASFQI-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxol moiety, an imidazolidinone ring, and a pyridine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The imidazolidinone ring is then formed through a condensation reaction involving an appropriate amine and a carbonyl compound. Finally, the pyridine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the imidazolidinone ring.

  • Substitution: : The pyridine group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed

  • Oxidation: : Formation of benzo[d][1,3]dioxol derivatives with hydroxyl or carboxyl groups.

  • Reduction: : Reduced imidazolidinone derivatives.

  • Substitution: : Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups Similar compounds might include other benzo[d][1,3]dioxol derivatives, imidazolidinone derivatives, and pyridine derivatives

List of Similar Compounds

  • Benzo[d][1,3]dioxol derivatives: : Various derivatives with different substituents on the benzene ring.

  • Imidazolidinone derivatives: : Compounds with different substituents on the imidazolidinone ring.

  • Pyridine derivatives: : Pyridine compounds with various functional groups.

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a benzo[d][1,3]dioxole moiety, an imidazolidinone ring, and a pyridine substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, derivatives containing the benzo[d][1,3]dioxol moiety have shown significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values indicating potent antiproliferative activity:

Cell LineIC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts, which has an IC50 ranging from 4.56 to 8.29 µM against similar cell lines .

The anticancer mechanism of action involves several pathways:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that treated cells underwent apoptosis, characterized by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to This compound can often be attributed to specific structural features:

  • Benzo[d][1,3]dioxole Moiety : This group is known for enhancing lipophilicity and facilitating interactions with biological targets.
  • Imidazolidinone Ring : The presence of this ring is crucial for maintaining structural integrity and enhancing binding affinity to target proteins.
  • Pyridine Substituent : This nitrogen-containing heterocycle contributes to the overall polarity and solubility of the compound, influencing its pharmacokinetic properties.

Case Studies

In a recent investigation involving similar derivatives, researchers synthesized compounds based on the benzo[d][1,3]dioxole framework and evaluated their anticancer efficacy. One notable study reported that a bis-benzo[d][1,3]dioxol derivative exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is significant for reducing potential side effects associated with traditional chemotherapy.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(19-12-2-1-5-18-9-12)10-20-6-7-21(17(20)23)13-3-4-14-15(8-13)25-11-24-14/h1-5,8-9H,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOYPUJSNASFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CN=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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